(3S,3'S,5S,5'S)-di-tert-butyl 5,5'-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate)
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Overview
Description
Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of disulfide bonds, resulting in thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes involving disulfide bonds and their role in protein folding and stability.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated, particularly in the context of diseases where disulfide bond formation and cleavage play a critical role.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism by which Di-tert-butyl 5,5’-(((disulfanediylbis(ethane-2,1-diyl))bis(azanediyl))bis(carbonyl))(3S,3’S,5S,5’S)-bis(3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate) exerts its effects involves the interaction with molecular targets such as enzymes or receptors. The disulfide bonds within the compound can undergo redox reactions, influencing the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other disulfide-containing molecules and those with similar functional groups, such as:
- Di-tert-butyl disulfide
- N,N’-bis(2-mercaptoethyl)urea
- 3-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-1-carboxylate derivatives
Properties
Molecular Formula |
C52H74N12O6S2 |
---|---|
Molecular Weight |
1027.4 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-[2-[2-[[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]ethyldisulfanyl]ethylcarbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C52H74N12O6S2/c1-37-31-45(63(55-37)39-15-11-9-12-16-39)59-25-21-57(22-26-59)41-33-43(61(35-41)49(67)69-51(3,4)5)47(65)53-19-29-71-72-30-20-54-48(66)44-34-42(36-62(44)50(68)70-52(6,7)8)58-23-27-60(28-24-58)46-32-38(2)56-64(46)40-17-13-10-14-18-40/h9-18,31-32,41-44H,19-30,33-36H2,1-8H3,(H,53,65)(H,54,66)/t41-,42-,43-,44-/m0/s1 |
InChI Key |
XYQGQCCJIDLBQW-ITMZJIMRSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)NCCSSCCNC(=O)[C@@H]4C[C@@H](CN4C(=O)OC(C)(C)C)N5CCN(CC5)C6=CC(=NN6C7=CC=CC=C7)C)C8=CC=CC=C8 |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)NCCSSCCNC(=O)C4CC(CN4C(=O)OC(C)(C)C)N5CCN(CC5)C6=CC(=NN6C7=CC=CC=C7)C)C8=CC=CC=C8 |
Origin of Product |
United States |
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